3-(Oxan-2-ylmethoxy)azetidine
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Overview
Description
3-(Oxan-2-ylmethoxy)azetidine is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. The presence of the oxan-2-ylmethoxy group adds further complexity and potential for diverse chemical behavior.
Preparation Methods
The synthesis of 3-(Oxan-2-ylmethoxy)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
3-(Oxan-2-ylmethoxy)azetidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized using various nucleophiles.
Scientific Research Applications
3-(Oxan-2-ylmethoxy)azetidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Oxan-2-ylmethoxy)azetidine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects. The compound’s unique structure allows it to participate in diverse chemical pathways, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
3-(Oxan-2-ylmethoxy)azetidine is unique compared to other azetidine derivatives due to the presence of the oxan-2-ylmethoxy group. Similar compounds include:
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(oxan-2-ylmethoxy)azetidine |
InChI |
InChI=1S/C9H17NO2/c1-2-4-11-8(3-1)7-12-9-5-10-6-9/h8-10H,1-7H2 |
InChI Key |
UDEZRMROFVZVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COC2CNC2 |
Origin of Product |
United States |
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